molecular formula C10H10N2O5S B1247971 (2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B1247971
M. Wt: 270.26 g/mol
InChI Key: JYGFUXUBGZBBAC-RCRIAUEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The palladium-catalyzed method mentioned above can be adapted for industrial use with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the cyanoethenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups and stereochemistry.

Medicine

Medically, this compound has potential applications in drug development. Its unique structure and reactivity make it a candidate for designing new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism by which (2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound with a different bicyclic structure.

    (2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.3.0]heptane-2-carboxylic acid: Another related compound with variations in the bicyclic framework.

Uniqueness

The uniqueness of (2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[320]heptane-2-carboxylic acid lies in its specific stereochemistry and functional groups

Properties

Molecular Formula

C10H10N2O5S

Molecular Weight

270.26 g/mol

IUPAC Name

(2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C10H10N2O5S/c1-10(3-2-4-11)8(9(14)15)12-6(13)5-7(12)18(10,16)17/h2-3,7-8H,5H2,1H3,(H,14,15)/b3-2+/t7-,8+,10+/m1/s1

InChI Key

JYGFUXUBGZBBAC-RCRIAUEHSA-N

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)/C=C/C#N

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C=CC#N

Synonyms

Ro 48-1220
Ro-48-1220

Origin of Product

United States

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